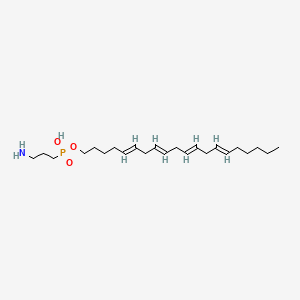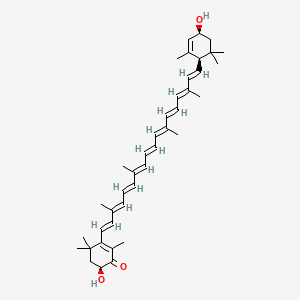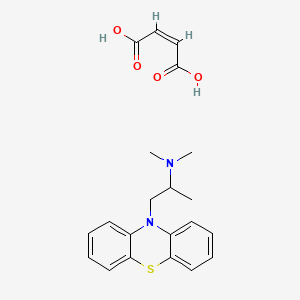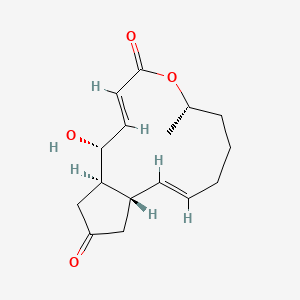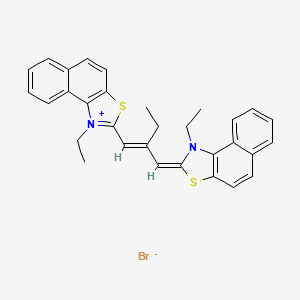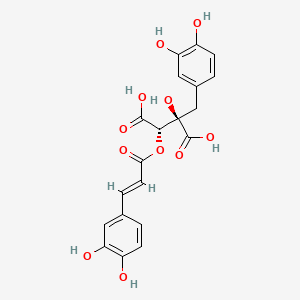
1-Ethyl-2-(3-(3-ethyl-3H-benzoxazol-2-ylidene)prop-1-enyl)quinolinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-2-(3-(3-ethyl-3H-benzoxazol-2-ylidene)prop-1-enyl)quinolinium iodide is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinolinium core substituted with an ethyl group and a benzoxazolylidene moiety, making it a subject of interest in chemical research and industrial applications.
Métodos De Preparación
The synthesis of 1-ethyl-2-(3-(3-ethyl-3H-benzoxazol-2-ylidene)prop-1-enyl)quinolinium iodide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzoxazolylidene Intermediate: This step involves the condensation of 3-ethylbenzoxazole with an appropriate aldehyde under acidic or basic conditions to form the benzoxazolylidene intermediate.
Quinolinium Core Formation: The intermediate is then reacted with 2-ethylquinoline in the presence of a strong base to form the desired quinolinium structure.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
1-Ethyl-2-(3-(3-ethyl-3H-benzoxazol-2-ylidene)prop-1-enyl)quinolinium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinolinium oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinolinium derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinolinium nitrogen, where nucleophiles such as amines or thiols replace the iodide ion.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), controlled temperatures, and specific catalysts to enhance reaction rates and selectivity.
Aplicaciones Científicas De Investigación
1-Ethyl-2-(3-(3-ethyl-3H-benzoxazol-2-ylidene)prop-1-enyl)quinolinium iodide has diverse applications in scientific research:
Chemistry: Used as a fluorescent dye due to its unique photophysical properties, aiding in the study of molecular interactions and dynamics.
Biology: Employed in bioimaging and as a probe for detecting specific biomolecules, such as nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mecanismo De Acción
The mechanism by which 1-ethyl-2-(3-(3-ethyl-3H-benzoxazol-2-ylidene)prop-1-enyl)quinolinium iodide exerts its effects involves interactions with molecular targets such as DNA, proteins, and cellular membranes. The compound’s structure allows it to intercalate into DNA, disrupt protein functions, and alter membrane permeability, leading to various biological effects.
Comparación Con Compuestos Similares
Compared to other quinolinium and benzoxazolylidene derivatives, 1-ethyl-2-(3-(3-ethyl-3H-benzoxazol-2-ylidene)prop-1-enyl)quinolinium iodide stands out due to its unique combination of structural features and functional properties. Similar compounds include:
1-Ethyl-4-(3-(3-ethyl-3H-benzothiazol-2-ylidene)prop-1-enyl)quinolinium iodide: Similar structure but with a benzothiazole moiety instead of benzoxazole.
1-Ethyl-2-(3-(3-ethyl-3H-benzoselenazol-2-ylidene)prop-1-enyl)quinolinium iodide: Contains a benzoselenazole group, offering different electronic and steric properties.
These comparisons highlight the unique photophysical and chemical properties of this compound, making it a valuable compound for various applications.
Propiedades
Número CAS |
72998-56-2 |
|---|---|
Fórmula molecular |
C23H23IN2O |
Peso molecular |
470.3 g/mol |
Nombre IUPAC |
3-ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide |
InChI |
InChI=1S/C23H23N2O.HI/c1-3-24-19(17-16-18-10-5-6-12-20(18)24)11-9-15-23-25(4-2)21-13-7-8-14-22(21)26-23;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
ZYHGRNUNHLNLTR-UHFFFAOYSA-M |
SMILES |
CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4C=C3)CC.[I-] |
SMILES isomérico |
CCN\1C2=CC=CC=C2O/C1=C\C=C\C3=[N+](C4=CC=CC=C4C=C3)CC.[I-] |
SMILES canónico |
CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4C=C3)CC.[I-] |
Sinónimos |
cyanine dye 2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



